Biphenyl-3-carbothioic acid amide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Biphenyl-3-carbothioic acid amide, such as fatty acid amide hydrolase inhibitors, involves the structural modification of biphenyl-3-yl alkylcarbamates. Notably, significant potency improvements have been observed with specific derivatives, indicating the importance of shape complementarity and hydrogen bonding in obtaining highly potent inhibitors (Mor et al., 2008). Additionally, catalytic chemical amide synthesis methods have been developed for direct amide bond synthesis between carboxylic acids and amines at room temperature, showcasing advancements toward peptide synthesis (Mohy El Dine et al., 2015).
Molecular Structure Analysis
Studies on biphenyl-based amino acids designed to nucleate β-sheet structure in peptides provide insights into the molecular structure and hydrogen bonding capabilities of biphenyl derivatives. These studies have shown how specific structural modifications can influence molecular interactions and stability (Nesloney & Kelly, 1996).
Chemical Reactions and Properties
The reactivity of compounds similar to Biphenyl-3-carbothioic acid amide with various reactants, including electrophiles and nucleophiles, has been studied, revealing potential for creating diverse derivatives through regioselective reactions (Fathalla et al., 2002). Additionally, the development of catalytic methods for the direct formation of amides from carboxylic acids and amines highlights the versatility and efficiency of these chemical transformations (Lundberg et al., 2014).
Physical Properties Analysis
The synthesis and evaluation of compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid provide detailed insights into the physical properties, including crystalline structure and spectroscopic characteristics, demonstrating the compound's nonlinear optical activity (Tamer et al., 2015).
Chemical Properties Analysis
Research on the catalytic activation of amide bonds and the efficient synthesis of amides from non-activated carboxylic acids and amines has expanded our understanding of the chemical properties of amide compounds. These studies have revealed mechanisms that facilitate amide formation, emphasizing the role of catalysts and the impact of structural modifications on reactivity and selectivity (Chaudhari & Gnanaprakasam, 2018).
Scientific Research Applications
Summary of the Application
The study describes a technology for generating important amide and peptide bonds from carboxylic acids and amines that avoids traditional coupling reagents .
Methods of Application
The processes developed rely on thioester formation, using a simple dithiocarbamate, and are safe and green . They rely on Nature-inspired thioesters that are then converted to the targeted functionality .
Results or Outcomes
The study presents a new method for the formation of amide/peptide bonds that is more environmentally friendly and avoids the use of traditional coupling reagents .
2. Silane-Mediated Direct Amide Coupling of Carboxylic Acids and Amines
Summary of the Application
The study presents a straightforward method for the direct synthesis of amides from amines and carboxylic acids .
Methods of Application
The method uses diphenylsilane with N-methylpyrrolidine for the synthesis of amides from amines and carboxylic acids without exclusion of air or moisture .
Results or Outcomes
Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .
3. Scalable Synthesis and Reactions of Biphenyl Derivatives
Summary of the Application
The study provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .
Methods of Application
The study investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
Results or Outcomes
The review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
4. Syntheses of New Amide Linked 1,2,3-Triazoles
Summary of the Application
The study presents the synthesis of new 1,2,3-triazoles derived from naphthols via the click chemistry approach .
Methods of Application
The synthesized triazole derivatives were evaluated for their antifungal, antioxidant and antitubercular activities .
Results or Outcomes
The molecular docking study has also been conducted to rationalize the observed biological activity data .
5. Efficient and Accessible Silane-Mediated Direct Amide Coupling
Summary of the Application
The study presents a straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture .
Methods of Application
The method uses diphenylsilane with N-methylpyrrolidine for the synthesis of amides from amines and carboxylic acids . A gram-scale synthesis demonstrates the scalability of this method .
Results or Outcomes
Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .
6. Synthesis of Biphenyl Derivatives: Applications and Biological Aspects
Summary of the Application
The review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .
Methods of Application
The review investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds .
Results or Outcomes
This review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade .
Safety And Hazards
properties
IUPAC Name |
3-phenylbenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMWXOYPRCHOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576942 | |
Record name | [1,1'-Biphenyl]-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3-carbothioic acid amide | |
CAS RN |
175691-91-5 | |
Record name | [1,1′-Biphenyl]-3-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175691-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Biphenyl]-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.